molecular formula C8H14ClN3 B13309288 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13309288
M. Wt: 187.67 g/mol
InChI Key: AJPXZXMPSRQWEH-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a chloro group at position 4, an amine at position 3, and a branched 3-methylbutan-2-yl substituent at position 1. Its molecular formula is C₈H₁₄ClN₃, with a calculated molecular weight of 187.45 g/mol (derived from structural analogs in ). The compound’s branched alkyl chain introduces steric and electronic effects distinct from aromatic or linear substituents, making it a valuable candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

4-chloro-1-(3-methylbutan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C8H14ClN3/c1-5(2)6(3)12-4-7(9)8(10)11-12/h4-6H,1-3H3,(H2,10,11)

InChI Key

AJPXZXMPSRQWEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C=C(C(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of an acid catalyst.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 3-Methylbutan-2-yl Group: This step involves the alkylation of the pyrazole ring using an appropriate alkyl halide, such as 3-methylbutan-2-yl chloride, in the presence of a base like potassium carbonate.

    Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

    Coupling: Palladium catalysts in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

    Coupling: Formation of biaryl or aryl-alkyl derivatives.

Scientific Research Applications

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Industrial Chemistry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Pyrazole derivatives with modifications at position 1 and 4 are widely studied. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference ID
Target Compound 3-methylbutan-2-yl C₈H₁₄ClN₃ 187.45 (calculated) Branched alkyl; inferred lipophilicity
4-Chloro-1-(4-fluorobenzyl) derivative 4-fluorobenzyl C₁₁H₁₂ClFN₃ 221.69 logP = 2.33; screening compound
4-Chloro-1-(3,4-dichlorobenzyl) analog 3,4-dichlorobenzyl C₁₀H₈Cl₃N₃ 260.10 Higher Cl content; purity 95%
4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl) 5-(trifluoromethyl)pyridin-2-yl C₉H₇Cl₂F₃N₄ 299.08 Heteroaromatic substituent
4-Bromo-1-(3-methylbutan-2-yl) analog 3-methylbutan-2-yl C₈H₁₄BrN₃ 266.54 (Br analog) Bromo substitution; CAS: 2006277-81-0
4-Chloro-1-(3-methylbenzyl) derivative 3-methylbenzyl C₁₁H₁₂ClN₃ 221.69 Aromatic substituent; purity 95%
Key Observations:
  • Substituent Effects: Branched Alkyl Groups (e.g., 3-methylbutan-2-yl): Lower molecular weight (187.45 g/mol) compared to benzyl derivatives (~220–260 g/mol). The alkyl chain likely enhances lipophilicity but reduces crystallinity compared to aromatic analogs . Halogenated Benzyl Groups: Electron-withdrawing substituents (e.g., 4-fluoro, 3,4-dichloro) increase molecular weight and logP values (e.g., 2.33 for 4-fluorobenzyl), suggesting improved membrane permeability .
  • Synthetic Routes: Analogs with benzyl or heteroaromatic groups are synthesized via Buchwald-Hartwig coupling (e.g., cesium carbonate, copper catalysts) or deprotection steps (e.g., trifluoroacetic acid) .

Physicochemical and Functional Comparisons

Table 2: Functional Group Impact on Properties
Substituent Type Example Compound Impact on Properties Reference ID
Branched Alkyl Target Compound Increased lipophilicity; reduced melting point
Halogenated Benzyl 4-Chloro-1-(4-fluorobenzyl) Enhanced logP; potential metabolic stability
Heteroaromatic Pyridinyl () Polar interactions; altered solubility
Electron-Deficient Groups 3,4-Dichlorobenzyl () Increased molecular weight; steric hindrance

Biological Activity

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound notable for its unique structural features and potential biological activities. The compound is characterized by a pyrazole ring substituted with a chloro group and a branched alkyl chain, which may influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C8_8H14_{14}ClN3_3
Molecular Weight : 187.67 g/mol
CAS Number : 1935341-26-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The synthetic pathway often includes the formation of the pyrazole ring followed by chlorination at the 4-position and alkylation to introduce the 3-methylbutan-2-yl group.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of melanoma cells with an IC50_{50} value in the low micromolar range, suggesting its potential as an anticancer agent .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets, such as tyrosine kinases. Inhibition of these enzymes can disrupt critical signaling pathways involved in cell growth and survival, thereby exerting antiproliferative effects. Additionally, preliminary studies suggest that it may affect transcription factors associated with tumor progression .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameUnique FeaturesBiological Activity
This compound Chloro substitution; branched alkyl groupSignificant antiproliferative activity
1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine Lacks chloro group; different substitution patternModerate biological activity
4-Chloro-N-(3-methylbutan-2-y)pyrazole Similar structure; different reactivity due to N-substitutionVaried biological profiles depending on substitution

Case Studies

Several case studies have explored the biological implications of this compound:

  • Melanoma Cell Study : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in A2058 melanoma cells, with significant effects observed at concentrations as low as 0.58 µM .
  • Mechanistic Insights : Further investigations revealed that the compound inhibits key signaling pathways associated with cancer cell survival, including downregulation of ERK and AKT pathways, which are critical for cellular proliferation and survival .

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